Cas no 614750-84-4 (6-Iodo-[1,2,4]triazolo[1,5-a]pyridine)

6-Iodo-[1,2,4]triazolo[1,5-a]pyridine is a heterocyclic compound featuring a fused triazole-pyridine core with an iodine substituent. This structure makes it a versatile intermediate in organic synthesis, particularly for cross-coupling reactions such as Suzuki-Miyaura or Sonogashira couplings, due to the reactivity of the iodine moiety. Its rigid bicyclic framework enhances stability while allowing for precise functionalization, making it valuable in pharmaceutical and agrochemical research. The compound’s high purity and well-defined reactivity profile facilitate its use in constructing complex molecules, including bioactive compounds and materials. Its compatibility with diverse reaction conditions further underscores its utility in advanced synthetic applications.
6-Iodo-[1,2,4]triazolo[1,5-a]pyridine structure
614750-84-4 structure
Product Name:6-Iodo-[1,2,4]triazolo[1,5-a]pyridine
CAS No:614750-84-4
MF:C6H4IN3
MW:245.020532608032
MDL:MFCD06797552
CID:502424
PubChem ID:17750141
Update Time:2025-06-15

6-Iodo-[1,2,4]triazolo[1,5-a]pyridine Chemical and Physical Properties

Names and Identifiers

    • 6-Iodo-[1,2,4]triazolo[1,5-a]pyridine
    • 6-Iodo-1,2,4-triazolo[1,5-a]pyridine
    • [1,2,4]Triazolo[1,5-a]pyridine, 6-iodo-
    • 6-IODO-[1,2,4]TRIAZOLO[1,5,A]PYRIDINE
    • 6-Iodo[1,2,4]triazolo[1,5-a]pyridine
    • C6H4IN3
    • LH0190
    • J-518801
    • MFCD06797552
    • DTXSID60590290
    • [1,2,4]Triazolo[1,5-a]pyridine,6-iodo-
    • DS-11590
    • AKOS015913405
    • 614750-84-4
    • CDWWPXNAXCMGFV-UHFFFAOYSA-N
    • SCHEMBL1585961
    • EN300-254798
    • 6-iodo-[1,2,4]triazolo[1,5-alpha]pyridine
    • CS-W012730
    • SY096678
    • DB-031169
    • BCP26957
    • MDL: MFCD06797552
    • Inchi: 1S/C6H4IN3/c7-5-1-2-6-8-4-9-10(6)3-5/h1-4H
    • InChI Key: CDWWPXNAXCMGFV-UHFFFAOYSA-N
    • SMILES: IC1C=CC2=NC=NN2C=1

Computed Properties

  • Exact Mass: 244.94500
  • Monoisotopic Mass: 244.945
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 0
  • Complexity: 130
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 30.2A^2
  • XLogP3: 1.4

Experimental Properties

  • Density: 2.23
  • Refractive Index: 1.82
  • PSA: 30.19000
  • LogP: 1.33390
  • Sensitiveness: Light Sensitive

6-Iodo-[1,2,4]triazolo[1,5-a]pyridine Security Information

  • Hazard Statement: H315-H319-H335
  • Storage Condition:Keep in dark place,Sealed in dry,Room Temperature

6-Iodo-[1,2,4]triazolo[1,5-a]pyridine Customs Data

  • HS CODE:2933990090
  • Customs Data:

    China Customs Code:

    2933990090

    Overview:

    2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

6-Iodo-[1,2,4]triazolo[1,5-a]pyridine Pricemore >>

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6-Iodo-[1,2,4]triazolo[1,5-a]pyridine Suppliers

Amadis Chemical Company Limited
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(CAS:614750-84-4)6-Iodo-[1,2,4]triazolo[1,5-a]pyridine
Order Number:A8526
Stock Status:in Stock
Quantity:25g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 07:41
Price ($):359.0
Email:sales@amadischem.com

Additional information on 6-Iodo-[1,2,4]triazolo[1,5-a]pyridine

Research Brief on 6-Iodo-[1,2,4]triazolo[1,5-a]pyridine (CAS: 614750-84-4): Recent Advances and Applications

6-Iodo-[1,2,4]triazolo[1,5-a]pyridine (CAS: 614750-84-4) is a heterocyclic compound that has garnered significant attention in the field of chemical biology and medicinal chemistry due to its versatile applications in drug discovery and development. Recent studies have highlighted its potential as a key intermediate in the synthesis of bioactive molecules, particularly in the design of kinase inhibitors and other therapeutic agents. This research brief aims to provide an overview of the latest advancements related to this compound, focusing on its synthesis, biological activity, and potential applications in pharmaceutical research.

One of the most notable developments in the study of 6-Iodo-[1,2,4]triazolo[1,5-a]pyridine is its role in the synthesis of novel kinase inhibitors. Kinases are critical targets in the treatment of various diseases, including cancer and inflammatory disorders. Recent publications have demonstrated that this compound serves as a valuable building block for the development of selective kinase inhibitors, owing to its ability to interact with key residues in the ATP-binding site of kinases. For instance, a 2023 study published in the Journal of Medicinal Chemistry reported the use of 6-Iodo-[1,2,4]triazolo[1,5-a]pyridine in the design of potent and selective inhibitors for the JAK family of kinases, which are implicated in autoimmune diseases.

In addition to its applications in kinase inhibitor design, 6-Iodo-[1,2,4]triazolo[1,5-a]pyridine has also been explored as a precursor for the synthesis of fluorescent probes and imaging agents. A recent study in Chemical Communications (2024) described the incorporation of this compound into a fluorescent scaffold for the detection of reactive oxygen species (ROS) in cellular environments. The unique electronic properties of the triazolopyridine core enable the development of highly sensitive and selective probes, which are valuable tools for studying oxidative stress-related diseases.

The synthetic methodologies for 6-Iodo-[1,2,4]triazolo[1,5-a]pyridine have also seen significant improvements in recent years. Traditional routes often involved multi-step procedures with low yields, but recent advances in catalysis and reaction optimization have streamlined its production. For example, a 2023 paper in Organic Letters introduced a palladium-catalyzed iodination protocol that significantly enhances the efficiency and scalability of the synthesis. These advancements are expected to facilitate broader access to this compound for research and industrial applications.

Despite its promising potential, challenges remain in the widespread adoption of 6-Iodo-[1,2,4]triazolo[1,5-a]pyridine. Issues such as solubility and stability under physiological conditions need to be addressed to fully exploit its therapeutic potential. Ongoing research is focused on derivatization strategies to improve these properties while retaining the compound's bioactive core. Collaborative efforts between academic and industrial researchers are likely to drive further innovations in this area.

In conclusion, 6-Iodo-[1,2,4]triazolo[1,5-a]pyridine (CAS: 614750-84-4) represents a versatile and valuable scaffold in chemical biology and medicinal chemistry. Its applications in kinase inhibitor design, fluorescent probe development, and other areas underscore its importance in contemporary research. Continued advancements in synthetic methodologies and derivatization strategies are expected to expand its utility and impact in the pharmaceutical industry. Researchers are encouraged to explore its potential further and contribute to the growing body of knowledge surrounding this compound.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:614750-84-4)6-Iodo-[1,2,4]triazolo[1,5-a]pyridine
A8526
Purity:99%
Quantity:25g
Price ($):359.0
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